molecular formula C10H11N5O B4453429 6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one

6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one

Cat. No.: B4453429
M. Wt: 217.23 g/mol
InChI Key: RZFPQOASBMOEGJ-UHFFFAOYSA-N
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Description

6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with a methyl group and a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one include other triazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(13-10(16)15-14-7)12-6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPQOASBMOEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one
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6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one
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6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one
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6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one
Reactant of Route 5
6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one
Reactant of Route 6
6-methyl-5-((pyridin-2-ylmethyl)amino)-1,2,4-triazin-3(2H)-one

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